N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Description
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a heterocyclic compound featuring a tetrazole ring linked via a carboxamide group to a tetrahydrofuran (THF) moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, is notable for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid surrogate in medicinal chemistry .
Structure
3D Structure
Properties
Molecular Formula |
C6H9N5O2 |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
N-(2H-tetrazol-5-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12) |
InChI Key |
HQVYBIVTFZUCMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Activation of the Carboxylic Acid :
Tetrahydrofuran-2-carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere. CDI (1.1 equivalents) is added, and the mixture is refluxed for 1.5–2 hours to form the intermediate acyl imidazolide. -
Nucleophilic Attack by 5-Aminotetrazole :
5-Aminotetrazole (1.0 equivalent) is introduced to the reaction mixture, and refluxing continues for an additional 2.5 hours. The reaction is quenched by cooling to 0°C, followed by acidification with 2N HCl to precipitate the product.
Typical Yield : 65–75% after recrystallization from acetonitrile or toluene.
Optimization Parameters
-
Solvent : THF is preferred due to its compatibility with CDI and ability to dissolve both reactants.
-
Temperature : Reflux conditions (66–70°C) ensure complete activation and coupling.
-
Stoichiometry : A slight excess of CDI (1.1 eq) minimizes unreacted carboxylic acid.
Multi-Component Reactions Under Catalytic Conditions
Recent advances in multi-component reactions (MCRs) have enabled solvent-free or low-solvent syntheses of tetrazole carboxamides. A Fe₃O₄@SiO₂-supported alkyl ammonium hydrogen sulfate catalyst (Fe₃O₄@SiO₂-(PP)(HSO₄)₂) has been employed for analogous tetrazolo[1,5-a]pyrimidine-6-carboxamides, suggesting adaptability to this compound.
Catalytic Procedure
-
Reactants :
-
Tetrahydrofuran-2-carboxylic acid (1.0 eq)
-
5-Aminotetrazole (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 1.0 eq) as a dehydrating agent
-
-
Conditions :
-
Catalyst loading: 5–10 mol% Fe₃O₄@SiO₂-(PP)(HSO₄)₂
-
Solvent-free, 80–100°C, 3–5 hours
-
Advantages Over Traditional Methods
-
Reduced Solvent Use : Eliminates THF, reducing environmental and safety risks.
-
Catalyst Reusability : The magnetic catalyst is recoverable via external magnet, retaining >90% activity after five cycles.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| CDI-Mediated Amidation | 65–75 | 90–95 | 4–5 hours | High | Moderate (THF use) |
| Catalytic MCR | 70–85 | >95 | 3–5 hours | Moderate | Low (solvent-free) |
| Ultrasonic Irradiation | 80–90 | 85–90 | 1 hour | Low | Low (DCM) |
Key Findings :
-
The CDI method remains the gold standard for scalability and reproducibility.
-
Catalytic MCR offers superior environmental metrics but requires optimization for industrial-scale production.
-
Ultrasonic synthesis is rapid but limited by carbonyl chloride availability and DCM toxicity.
Critical Parameters in Purification
Recrystallization Solvents
Chemical Reactions Analysis
Types of Reactions
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide derivatives as anticancer agents. For instance, compounds with a tetrazole moiety have shown promising activity against several cancer cell lines, including colorectal adenocarcinoma and pancreatic cancer. A derivative demonstrated an IC50 value below 8 μM against various cancer types, indicating strong selectivity and efficacy .
1.2 GPR35 Agonism
The compound has been identified as a potent agonist for G protein-coupled receptor 35 (GPR35), which is involved in inflammatory and metabolic processes. Research shows that modifications to the tetrazole group can significantly enhance the agonistic activity of these compounds, making them candidates for treating pain and inflammation .
1.3 Antiallergic Properties
A series of N-(1H-tetrazol-5-yl) derivatives have been synthesized and tested for antiallergic activity. One notable compound exhibited an ED50 value of 0.8 mg/kg in a rat passive cutaneous anaphylaxis assay, proving to be significantly more potent than traditional treatments .
Agricultural Applications
2.1 Herbicidal Activity
This compound has been explored for its herbicidal properties. Patent literature indicates that derivatives of this compound can effectively control unwanted vegetation with low toxicity to humans and animals. They exhibit broad-spectrum activity against various weeds, making them suitable for agricultural applications .
Materials Science
3.1 Synthesis and Characterization
The synthesis of this compound involves several key steps that allow for the introduction of functional groups that enhance its reactivity and application potential in materials science. The compound's unique structural features contribute to its potential use in developing new materials with specific properties.
Table 2: Herbicidal Efficacy of Tetrazole Derivatives
Mechanism of Action
The mechanism of action of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Heterocyclic Carboxamides
a. N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide
- Structure : Replaces tetrazole with a 1,2,4-triazole ring.
- Crystallographic analysis confirms planar geometry, stabilized by intramolecular hydrogen bonds .
- Applications: Triazole derivatives are explored in bioinorganic chemistry for metal coordination .
b. 5-Nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
c. N-[2-(Pyridin-3-yl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide
Thiophene and Thiazole Derivatives
a. 2-(1H-Tetrazol-5-yl)-5-aryl-3-aminothiophenes
- Structure: Integrates tetrazole into a thiophene scaffold with an amino group.
- Reactivity: The amino group facilitates acylation (e.g., with acetyl chloride) to form N-acetamide derivatives, a strategy applicable to the target compound’s functionalization .
Comparative Data Table
Biological Activity
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrazole Derivatives
Tetrazoles, including N-(1H-tetrazol-5-yl) derivatives, are known for their high nitrogen content and stability. They have been extensively studied for their potential in drug development due to their ability to interact with various biological targets. The introduction of the tetrazole ring into organic compounds often enhances their biological activity, making them promising candidates for pharmaceutical applications .
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds derived from tetrazoles have shown significant antibacterial and antifungal activities. In vitro assays demonstrated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamide | Antibacterial against Staphylococcus aureus | 100 |
| N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide | Antifungal against Candida albicans | 125 |
2. Anticancer Activity
This compound has shown promise in anticancer research. Studies indicated that it exhibits cytotoxic effects against various cancer cell lines, including colorectal adenocarcinoma cells. The half-maximal inhibitory concentration (IC50) values ranged from 3.3 µM to 9.6 µM, indicating moderate to high potency against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 5.9 - 9.6 |
| SW837 | 29 - 44 |
3. Antiallergic Activity
Research has also focused on the antiallergic properties of N-(1H-tetrazol-5-yl) derivatives. For example, one compound demonstrated an ED50 value of 0.8 mg/kg in a rat passive cutaneous anaphylaxis assay, making it significantly more potent than traditional antiallergic agents like disodium cromoglycate .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. For instance:
- Substituents on the Tetrazole Ring : The presence and type of substituents on the tetrazole ring can enhance or diminish biological activity.
- Positioning of Functional Groups : The location of functional groups on the tetrahydrofuran moiety can significantly affect the compound's interaction with biological targets.
Case Studies
Several case studies illustrate the effectiveness of this compound:
- GPR35 Agonism : A series of related tetrazole compounds were synthesized and tested for their ability to activate G protein-coupled receptor GPR35, which is implicated in pain and inflammation pathways. These compounds showed dose-dependent agonistic activity, suggesting potential therapeutic applications in pain management .
- Antimicrobial Screening : A systematic screening of various tetrazole derivatives revealed that those with specific substitutions exhibited enhanced antimicrobial properties against a range of pathogens, including Escherichia coli and Bacillus subtilis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide derivatives?
- Answer : The compound can be synthesized via acylation of tetrazolyl-aminothiophenes using acetyl chloride in toluene with pyridine as a catalyst. This method avoids undesired cyclization (e.g., oxadiazole formation) and ensures selective functionalization of the amino group . For tetrazole ring formation, [3+2] cycloaddition between nitriles and ammonium azide under inert atmospheres is a robust approach, as demonstrated in the synthesis of analogous tetrazolyl-thiophenes .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Answer : High-resolution techniques such as and NMR spectroscopy are critical for confirming regiochemistry and substituent positions. For example, in analogous compounds like N-(4-chlorobenzyl)-2-(1H-tetrazol-5-yl)acetamide, distinct proton environments (e.g., δ 7.36 ppm for aromatic protons) and carbon shifts (e.g., δ 158.7 ppm for carbonyl groups) are diagnostic . SFC-MS (supercritical fluid chromatography-mass spectrometry) provides complementary purity and molecular weight verification .
Q. What are the key stability considerations for handling and storing this compound?
- Answer : Tetrazole derivatives are generally stable across a broad pH range (2–12), but moisture and prolonged exposure to light should be avoided. Storage at –20°C in sealed containers under inert gas (e.g., nitrogen) is recommended to prevent degradation of the tetrazole ring and carboxamide functionality .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected acylation vs. cyclization products?
- Answer : Mechanistic studies using kinetic and thermodynamic controls are essential. For instance, acylation of 2-tetrazolyl-3-aminothiophenes with acetyl chloride in toluene/pyridine selectively yields acetamides, whereas alternative solvents (e.g., DMF) or elevated temperatures may promote cyclization. Computational modeling (DFT) can predict reactive intermediates and transition states to optimize conditions .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Answer : Byproducts often arise from incomplete deprotection of tetrazole rings or competing nucleophilic attacks. For example, in valsartan synthesis, triphenylmethyl (Trityl) groups protect the tetrazole during intermediate steps, followed by acidic deprotection (e.g., oxalic acid) to minimize side reactions . Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of reaction progress .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict interactions with biological targets like angiotensin II receptors, which are relevant for tetrazole-containing antihypertensives (e.g., valsartan) . QSAR models leveraging substituent effects (e.g., electron-withdrawing groups on the tetrazole) guide the design of derivatives with optimized pharmacokinetic profiles .
Q. What experimental evidence supports the anticancer potential of structurally related tetrazolyl-carboxamides?
- Answer : Studies on 5-aryl-2-(1H-tetrazol-5-yl)thiophen-3-amines demonstrate antiproliferative activity against cancer cell lines (e.g., MCF-7), likely via inhibition of tubulin polymerization or kinase signaling pathways. Similar mechanisms may apply to this compound derivatives, warranting in vitro assays (e.g., MTT) and transcriptomic profiling .
Methodological Tables
Table 1 : Key Synthetic Routes and Yields for Tetrazolyl-Carboxamides
| Substrate | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 2-Tetrazolyl-aminothiophene | Acetyl chloride, toluene, pyridine | 85–90% | |
| Tetrahydrofuran-2-carbonyl | [3+2] cycloaddition, NHN | 70–75% |
Table 2 : Analytical Parameters for Structural Validation
| Technique | Key Peaks/Features | Application Example |
|---|---|---|
| NMR | δ 5.57 ppm (s, NH), δ 4.08 ppm (d, CH) | N-(4-chlorobenzyl)-2-(1H-tetrazol-5-yl)acetamide |
| SFC-MS | [M+Na] at m/z 274.17 | Molecular weight confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
